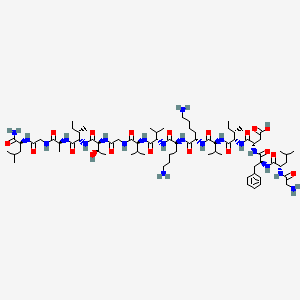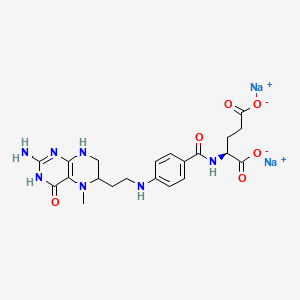
Ajugasterone C 2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajugasterone C 2-acetate is a type of ecdysteroid, which are polyhydroxylated sterols found in both plants and animals. This compound can be isolated from the plant Cyanotis arachnoidea . Ecdysteroids are known for their role in the molting and metamorphosis of insects and crustaceans, and they exhibit a wide range of pharmacological activities in humans without toxic, androgenic, or estrogenic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ajugasterone C 2-acetate can be isolated from natural sources such as Cyanotis arachnoidea through column chromatography and identified by spectroscopic data . The isolation process involves extracting the plant material with solvents like ethyl acetate, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification using high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ajugasterone C 2-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Ajugasterone C 2-acetate has numerous scientific research applications, including:
Mécanisme D'action
Ajugasterone C 2-acetate exerts its effects by binding to ecdysteroid receptors, which are nuclear receptors that regulate gene expression. This binding activates specific signaling pathways involved in molting and metamorphosis in insects . In humans, ecdysteroids like this compound can modulate various cellular processes, including protein synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
20-Hydroxyecdysone: Another well-known ecdysteroid with similar biological activities.
Polypodine B: A related ecdysteroid with comparable pharmacological properties.
Makisterone A: Another ecdysteroid found in plants with similar effects.
Uniqueness
Ajugasterone C 2-acetate is unique due to its specific molecular structure and the presence of an acetate group at the 2-position. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H46O8 |
|---|---|
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
[(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-3,11,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1 |
Clé InChI |
OJHBARZZNBDVOD-FKKYEMARSA-N |
SMILES isomérique |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)C)C)O)C)O)O)O |
SMILES canonique |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)

![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)




![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)

